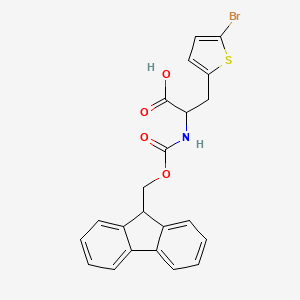
Fmoc-3-(5-bromo-2-thienyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-2-(5-bromothienyl)alanine is a compound that has gained attention in scientific research due to its unique physical and chemical properties. It is a derivative of alanine, an amino acid, and features a 5-bromothienyl group attached to the alanine backbone. The compound is often used in peptide synthesis and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for Fmoc-L-2-(5-bromothienyl)alanine are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various research applications .
化学反応の分析
Types of Reactions
Fmoc-L-2-(5-bromothienyl)alanine can undergo several types of chemical reactions, including:
Oxidation: The bromothienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce a variety of functionalized alanine derivatives .
科学的研究の応用
Chemistry
In chemistry, Fmoc-L-2-(5-bromothienyl)alanine is used in solid-phase peptide synthesis. Its unique structure allows for the incorporation of the bromothienyl group into peptides, which can be useful for studying protein interactions and functions .
Biology
In biological research, the compound is used to create modified peptides that can be used as probes or inhibitors in various biochemical assays. These modified peptides can help elucidate the roles of specific amino acids in protein function .
Medicine
In medicine, Fmoc-L-2-(5-bromothienyl)alanine is being explored for its potential use in drug development. The bromothienyl group can enhance the binding affinity of peptides to their target proteins, making it a valuable tool in the design of therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of specialized peptides for research and development purposes. Its unique properties make it suitable for various applications, including the development of new materials and catalysts .
作用機序
The mechanism of action of Fmoc-L-2-(5-bromothienyl)alanine involves its incorporation into peptides, where it can interact with specific molecular targets. The bromothienyl group can form non-covalent interactions with proteins, enhancing the stability and binding affinity of the peptides. This interaction can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Fmoc-L-alanine: A simpler derivative of alanine without the bromothienyl group.
Fmoc-L-2-amino-4-bromo-4-pentenoic acid: Another brominated amino acid derivative with different structural features.
Uniqueness
Fmoc-L-2-(5-bromothienyl)alanine is unique due to the presence of the 5-bromothienyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in various research applications .
特性
IUPAC Name |
3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLVFDGUSJGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
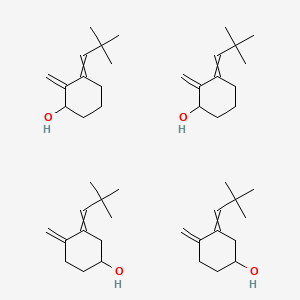
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)
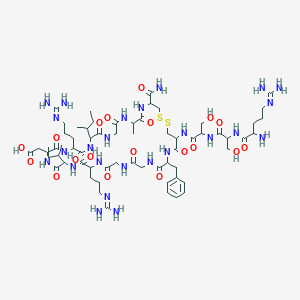
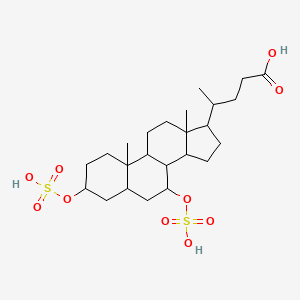
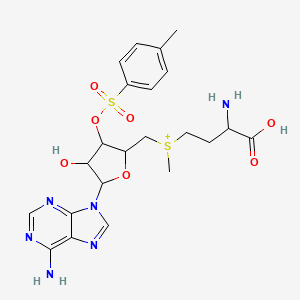
![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)

![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
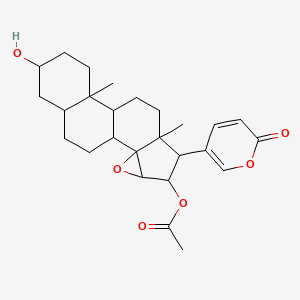
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
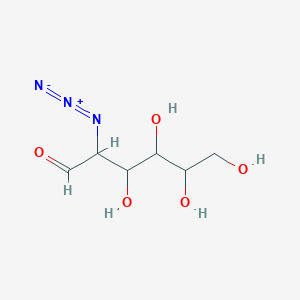
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
